molecular formula C13H11F2NO3S B10965577 N-(3,4-difluorophenyl)-3-methoxybenzenesulfonamide

N-(3,4-difluorophenyl)-3-methoxybenzenesulfonamide

Cat. No.: B10965577
M. Wt: 299.29 g/mol
InChI Key: IJACUYZDEWLDOT-UHFFFAOYSA-N
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Description

N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is an organic compound that belongs to the class of sulfonamides. Sulfonamides are known for their wide range of applications in medicinal chemistry, particularly as antimicrobial agents. The presence of fluorine atoms in the compound enhances its chemical stability and biological activity, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE typically involves the reaction of 3,4-difluoroaniline with 3-methoxybenzenesulfonyl chloride under basic conditions. The reaction is usually carried out in the presence of a base such as triethylamine or sodium hydroxide, which facilitates the nucleophilic substitution reaction. The reaction mixture is then purified using techniques such as recrystallization or column chromatography to obtain the desired product in high purity.

Industrial Production Methods

On an industrial scale, the production of N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and advanced purification systems ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonamide group.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Triethylamine or sodium hydroxide in organic solvents like dichloromethane or toluene.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction can produce amines or alcohols.

Scientific Research Applications

N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Utilized in the development of new materials with specific chemical properties.

Mechanism of Action

The mechanism of action of N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The presence of fluorine atoms enhances its binding affinity and selectivity, leading to effective inhibition or modulation of the target. The compound may interfere with the normal function of the target protein, leading to therapeutic effects in the case of antimicrobial or anticancer applications.

Comparison with Similar Compounds

Similar Compounds

  • N-(3,4-Difluorophenyl)-4-methoxybenzenesulfonamide
  • N-(2,4-Difluorophenyl)-3-methoxybenzenesulfonamide
  • N-(3,4-Difluorophenyl)-3-chlorobenzenesulfonamide

Uniqueness

N-(3,4-DIFLUOROPHENYL)-3-METHOXY-1-BENZENESULFONAMIDE is unique due to the specific positioning of the fluorine atoms and the methoxy group, which confer distinct chemical and biological properties. These structural features enhance its stability, reactivity, and potential therapeutic applications compared to other similar compounds.

Properties

Molecular Formula

C13H11F2NO3S

Molecular Weight

299.29 g/mol

IUPAC Name

N-(3,4-difluorophenyl)-3-methoxybenzenesulfonamide

InChI

InChI=1S/C13H11F2NO3S/c1-19-10-3-2-4-11(8-10)20(17,18)16-9-5-6-12(14)13(15)7-9/h2-8,16H,1H3

InChI Key

IJACUYZDEWLDOT-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=CC=C1)S(=O)(=O)NC2=CC(=C(C=C2)F)F

Origin of Product

United States

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